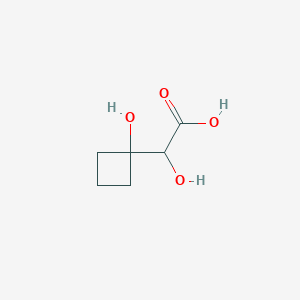
alpha,1-Dihydroxycyclobutaneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,1-Dihydroxycyclobutaneacetic acid, also known as DHCA, is a cyclic hydroxycarboxylic acid that has been identified as a natural product in various plant species. DHCA has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In recent years, DHCA has gained attention in the scientific community due to its potential application in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of alpha,1-Dihydroxycyclobutaneacetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. alpha,1-Dihydroxycyclobutaneacetic acid has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which could contribute to its anti-inflammatory effects. alpha,1-Dihydroxycyclobutaneacetic acid has also been found to modulate the activity of various enzymes and transcription factors, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
alpha,1-Dihydroxycyclobutaneacetic acid has been found to exhibit a range of biochemical and physiological effects. For example, alpha,1-Dihydroxycyclobutaneacetic acid has been shown to inhibit the production of reactive oxygen species, which could contribute to its antioxidant effects. alpha,1-Dihydroxycyclobutaneacetic acid has also been found to modulate the activity of various neurotransmitters and receptors, which could contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using alpha,1-Dihydroxycyclobutaneacetic acid in lab experiments is its relatively low toxicity. alpha,1-Dihydroxycyclobutaneacetic acid has been found to exhibit low toxicity in various cell and animal models, which makes it a promising candidate for further research. However, one of the limitations of using alpha,1-Dihydroxycyclobutaneacetic acid in lab experiments is its relatively low solubility in water, which could make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on alpha,1-Dihydroxycyclobutaneacetic acid. One area of interest is the potential application of alpha,1-Dihydroxycyclobutaneacetic acid in the treatment of inflammatory diseases such as arthritis. Another area of interest is the potential application of alpha,1-Dihydroxycyclobutaneacetic acid in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of alpha,1-Dihydroxycyclobutaneacetic acid and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
Alpha,1-Dihydroxycyclobutaneacetic acid can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis methods involve the use of chemical reagents to create alpha,1-Dihydroxycyclobutaneacetic acid, while biosynthesis methods involve the use of enzymes or microorganisms to produce alpha,1-Dihydroxycyclobutaneacetic acid. One of the most common biosynthesis methods involves the use of plant cell cultures, which have been shown to produce high levels of alpha,1-Dihydroxycyclobutaneacetic acid.
Aplicaciones Científicas De Investigación
Alpha,1-Dihydroxycyclobutaneacetic acid has been the subject of numerous scientific studies, which have explored its potential application in the treatment of various diseases. For example, alpha,1-Dihydroxycyclobutaneacetic acid has been found to exhibit anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis. alpha,1-Dihydroxycyclobutaneacetic acid has also been found to exhibit neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-hydroxy-2-(1-hydroxycyclobutyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-4(5(8)9)6(10)2-1-3-6/h4,7,10H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBCZPQLRVXXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2619471.png)
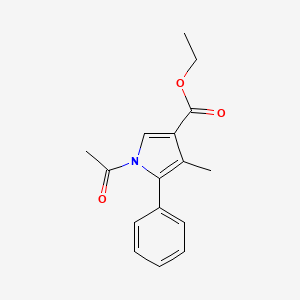
![1-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2619474.png)
![12-{4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutyl}-8-ethyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2619475.png)
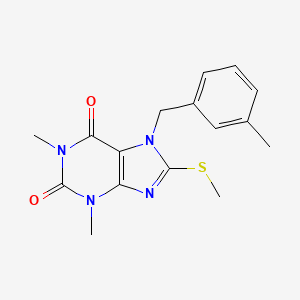
![(Z)-methyl 4-((3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2619478.png)
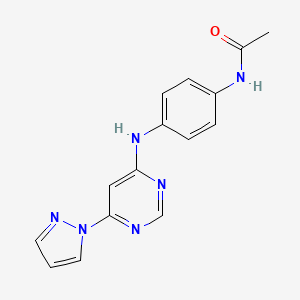
![5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619481.png)
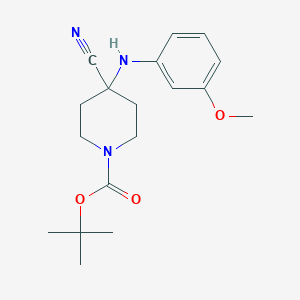
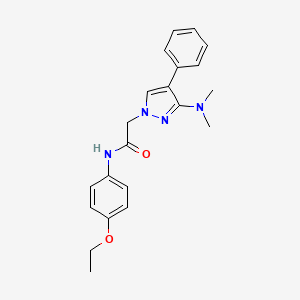
![3-(4-Chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2619486.png)
![1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid](/img/structure/B2619487.png)
![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2619489.png)
![1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)